REACTION_SMILES
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[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19].[n:1]1[cH:2][nH:3][c:4](=[O:14])[c:5]2[c:6]1[nH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]21>>[n:1]1[cH:2][n:3][c:4]([Cl:17])[c:5]2[c:6]1[nH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cnc2[nH]c3ccccc3c12
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Name
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Type
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product
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Smiles
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Clc1ncnc2[nH]c3ccccc3c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |